Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This reaction is carried out under specific conditions to ensure the formation of the desired diazepane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric conditions.
Industry: The compound is also used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.
Comparison with Similar Compounds
Tert-butyl 1,4-diazepane-1-carboxylate: Similar in structure but lacks the methyl group at the 5-position.
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate: Similar but with the methyl group at the 7-position instead of the 5-position.
Uniqueness: Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs.
Biological Activity
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C11H22N2O2
- Molecular Weight: 202.31 g/mol
- CAS Number: 194032-42-3
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to modulate the activity of neurotransmitter receptors, particularly those involved in neurological and psychiatric conditions. The compound can bind to specific enzymes or receptors, influencing their signaling pathways and potentially leading to therapeutic effects.
Therapeutic Applications
Research indicates that this compound may serve as a valuable building block in the synthesis of pharmaceuticals targeting various conditions:
- Neurological Disorders: The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for developing treatments for anxiety and depression.
- Antibacterial Activity: Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against gram-positive bacteria, indicating potential for use in treating infections .
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings:
Antibacterial Activity
In one study, compounds derived from this compound were tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrated that these compounds could effectively inhibit bacterial growth.
Comparison with Related Compounds
This compound shares structural similarities with other diazepane derivatives but is distinguished by the presence of a methyl group at the 5-position. This unique feature may enhance its reactivity and biological activity compared to analogs such as:
Compound | Structural Difference | Biological Activity |
---|---|---|
Tert-butyl 1,4-diazepane-1-carboxylate | Lacks the methyl group at the 5-position | Less potent in biological assays |
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate | Methyl group at the 7-position | Varies in activity profile |
Properties
IUPAC Name |
tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMXIQUBNSPVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622617 | |
Record name | tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-42-3 | |
Record name | tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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